molecular formula C11H10Cl2FN3O3S B10912847 N-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

N-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

Cat. No.: B10912847
M. Wt: 354.2 g/mol
InChI Key: NHXFJAWONJZGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide is a synthetic chemical compound characterized by its unique structure, which includes dichlorophenyl, hydroxyphenyl, ethyl, fluoro, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl hydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N~4~-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and sulfonamide group, in particular, contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C11H10Cl2FN3O3S

Molecular Weight

354.2 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoropyrazole-4-sulfonamide

InChI

InChI=1S/C11H10Cl2FN3O3S/c1-2-17-11(14)9(5-15-17)21(19,20)16-6-3-7(12)10(18)8(13)4-6/h3-5,16,18H,2H2,1H3

InChI Key

NHXFJAWONJZGTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.